molecular formula C12H11FN2 B3090920 6-(4-Fluorophenyl)-5-methylpyridin-3-amine CAS No. 1214365-35-1

6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Cat. No. B3090920
CAS RN: 1214365-35-1
M. Wt: 202.23 g/mol
InChI Key: XFRAELQYCQBWIE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-5-methylpyridin-3-amine, also known as 4-FMP, is a synthetic compound with a range of potential applications in scientific research. It is a member of the pyridine family, and is closely related to other compounds such as 6-methylpyridin-3-amine and 6-fluoropyridin-3-amine. 4-FMP has been studied for its potential use as a chemical tool in research, and its ability to interact with a variety of biological systems.

Scientific Research Applications

6-(4-Fluorophenyl)-5-methylpyridin-3-amine has been studied for its potential use as a research tool. It has been found to interact with a variety of biological systems, including enzymes and receptors. For example, it has been used to study the binding of certain compounds to the muscarinic acetylcholine receptor, and it has also been used to study the catalytic activity of certain enzymes. In addition, it has been used to study the pharmacological properties of certain drugs, and to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine is not yet fully understood. However, it is believed to interact with certain biological systems through a combination of electrostatic and hydrophobic interactions. Specifically, it is believed to interact with the muscarinic acetylcholine receptor through electrostatic interactions, and to interact with enzymes and proteins through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine have not yet been fully studied. However, it has been found to interact with certain biological systems, and to have an effect on the activity of certain enzymes and proteins. In addition, it has been found to have an effect on the binding of certain compounds to the muscarinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine for lab experiments is its relatively simple synthesis. It can be synthesized in a single flask in high yield, making it a convenient and cost-effective research tool. However, the lack of knowledge about its mechanism of action and biochemical and physiological effects means that it is not yet widely used in research.

Future Directions

There are a number of possible future directions for the research and development of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in research. In addition, further research into its synthesis and structure-activity relationships could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further studies into its interactions with enzymes and proteins could lead to the development of new compounds with potential therapeutic applications.

properties

IUPAC Name

6-(4-fluorophenyl)-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-6-11(14)7-15-12(8)9-2-4-10(13)5-3-9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAELQYCQBWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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